molecular formula C17H16N2O3 B4397984 2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide

Cat. No.: B4397984
M. Wt: 296.32 g/mol
InChI Key: YSXMLHGQINNLFM-UHFFFAOYSA-N
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Description

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide is a chemical compound with a complex structure that includes a cyano group, an ethoxy group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

The synthesis of 2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-(4-cyano-2-ethoxyphenoxy)acetic acid, which is then converted to the desired acetamide derivative through a series of reactions. The reaction conditions often involve the use of reagents such as ethyl chloroformate and aniline under controlled temperatures and pH levels .

Chemical Reactions Analysis

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano or ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, while the phenoxy and ethoxy groups contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide include:

    2-(4-cyano-2-ethoxyphenoxy)acetic acid: This compound shares a similar structure but lacks the acetamide group.

    2-(4-cyano-2-ethoxyphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide: This derivative includes a tetrahydro-2-furanylmethyl group instead of the phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-16-10-13(11-18)8-9-15(16)22-12-17(20)19-14-6-4-3-5-7-14/h3-10H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXMLHGQINNLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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